molecular formula C20H22N2O6 B087192 Z-Ala-Tyr-OH CAS No. 13122-97-9

Z-Ala-Tyr-OH

Cat. No. B087192
CAS RN: 13122-97-9
M. Wt: 386.4 g/mol
InChI Key: INPGUDNBCHNMDV-GUYCJALGSA-N
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Description

"Z-Ala-Tyr-OH" refers to a peptide compound involving the amino acids alanine (Ala) and tyrosine (Tyr), with Z indicating a protecting group (benzyloxycarbonyl) used in peptide synthesis to protect the amino group. This compound is of interest in peptide synthesis and chemistry for its potential applications in creating peptides and proteins with specific functions.

Synthesis Analysis

The synthesis of peptide compounds like "Z-Ala-Tyr-OH" typically involves solid-phase peptide synthesis (SPPS) techniques, where the C-terminal amino acid of the peptide is anchored to a solid resin, allowing for sequential addition of protected amino acids. A study by Perich, Nguyen, and Reynolds (1991) discussed a methodology featuring 'phosphite-triester' phosphorylation for the synthesis of O-phosphotyrosyl-containing peptides, which could be relevant for synthesizing peptides similar to "Z-Ala-Tyr-OH" (Perich, Nguyen, & Reynolds, 1991).

Scientific Research Applications

  • Synthesis of Bitter-Taste Dipeptide for Food Industry : A study developed a green technology for synthesizing the bitter-taste dipeptide Ala-Phe, potentially substituting caffeine in food. Z-Ala-Phe-OMe, synthesized from Z-Ala-OH and HCl·Phe-OMe, underwent various catalyzed steps involving enzymes, metal catalysts, and magnetic nanoparticles (Ungaro et al., 2015).

  • Study of Proline Cis-Trans Isomerization in Oligopeptides : Research on oligopeptides, including H‐Ala‐Pro‐OH, investigated the cis‐trans interconversion rates of X‐Pro bonds. This study contributes to understanding protein folding kinetics (Grathwohl & Wüthrich, 1981).

  • Inactivation of Calpain and Cathepsin L : Z-Tyr-Ala-CH2F was synthesized and evaluated for its ability to inactivate calcium-activated proteinases and cathepsin L. This research has implications for understanding enzyme functions and inhibitor design (Angliker, Anagli, & Shaw, 1992).

  • Self-Assembly of Modified Aromatic Amino Acids : Studies on the self-assembly of carbobenzoxytyrosine (Z-Tyr-OH) and similar compounds reveal their potential for designing novel materials with various applications (Gour et al., 2021).

  • Development of Peptide-Based Hydrogels for Drug Delivery : Research on Cbz-protected dehydrodipeptides, including Cbz-L-Tyr-Z-ΔPhe-OH, highlights their utility in creating hydrogels for drug delivery applications, demonstrating effective drug release profiles (Veloso et al., 2021).

  • Synthesis of Peptides in Organic Solvents Catalyzed by Pepsin : Research demonstrated the catalysis of peptide bond formation between Z-Ala-Ala-Phe-OH and H-Leu-Ala-Ala-OCH3 in organic solvents using porcine pepsin, contributing to peptide synthesis methods (Anisimova et al., 1994).

  • Photophysics of Tetrahydroisoquinoline-3-carboxylic Acid Derivatives : A study explored the photophysical properties of various derivatives, including Ala-Tic(OH), to understand the nature of tyrosine fluorescence. Such research aids in the development of fluorescence-based applications (Wiczk et al., 1996).

Future Directions

The future directions for “Z-Ala-Tyr-OH” could involve further exploration of its potential uses. For instance, the efficient enzymatic cascade of Ala-Tyr synthesis developed in the study could be a promising biomanufacturing platform for biochemical production . Additionally, the use of unnatural amino acids and peptidomimetics could enhance the selectivity of protease-cleavable peptide linkers .

properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-13(21-20(27)28-12-15-5-3-2-4-6-15)18(24)22-17(19(25)26)11-14-7-9-16(23)10-8-14/h2-10,13,17,23H,11-12H2,1H3,(H,21,27)(H,22,24)(H,25,26)/t13-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPGUDNBCHNMDV-GUYCJALGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Ala-Tyr-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
G Kučerová, H Procházková, K Kalíková… - … of Chromatography A, 2016 - Elsevier
Various amino acids, dipeptides and their isomers were (enantio)separated using sulfobutylether-β-cyclodextrin as a chiral selector. Two different approaches were employed: first, …
Number of citations: 28 www.sciencedirect.com
G Verardo, A Gorassini - Journal of Peptide Science, 2013 - Wiley Online Library
The importance of dipeptides both in medicinal and pharmacological fields is well documented and many efforts have been made to find simple and efficient methods for their synthesis. …
Number of citations: 7 onlinelibrary.wiley.com
Z Kadlecová, H Boudová, K Kalíková - Monatshefte für Chemie-Chemical …, 2023 - Springer
In this work, the evaluation and comparison of mixed-mode chromatography and reversed-phase chromatography for separation of peptides and protein digests have been performed. …
Number of citations: 1 link.springer.com
H BOZLER, SI WAYNE… - International Journal of …, 1982 - Wiley Online Library
The rates of the pepsin‐catalyzed synthesis of oligopeptides of the general type A‐Phe‐Leu‐B by the condensation of A‐Phe‐OH with H‐Leu‐B have been determined by means of …
Number of citations: 12 onlinelibrary.wiley.com
A Michel, J Nortier, A Humblet, C Paradis, E De Prez… - Peptides, 1998 - Elsevier
An enzymatic activity that cleaved the C-terminal Tyr of ANP (1–28) was characterized in human kidney microvillar membranes by using 125 I-labeled rat ANP as substrate. This activity …
Number of citations: 13 www.sciencedirect.com
C Griehl, J Weigt, H Jeschkeit - Journal of High Resolution …, 1994 - Wiley Online Library
A new HPLC test has been developed for monitoring the racemiza‐tion which occurs during the coupling of Z‐Ala‐Trp‐OH with Val‐OMe by various methods. It is based on reversed …
Number of citations: 19 onlinelibrary.wiley.com
H Procházková - 2017 - dspace.cuni.cz
… benzyloxykarbonylalanyltyrosin-OH (Z-Ala-Tyr-OH), benzyloxykarbonyl-fenylalanylalanin-OH (Z-PheAla-OH), benzyloxykarbonyl-alanylfenylalanin-OH (Z-Ala-Phe-OH) byly zakoupeny …
Number of citations: 0 dspace.cuni.cz
H Boudová - 2023 - dspace.cuni.cz
Tato diplomová práce se zabývá studiem retence a separace strukturně odlišných peptidů a štěpných produktů cytochromu c pomocí kapalinové chromatografie v reverzním a …
Number of citations: 0 dspace.cuni.cz

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